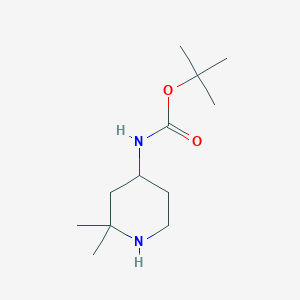

tert-Butyl (2,2-dimethylpiperidin-4-yl)carbamate

Übersicht

Beschreibung

tert-Butyl (2,2-dimethylpiperidin-4-yl)carbamate is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

tert-Butyl (2,2-dimethylpiperidin-4-yl)carbamate can be synthesized through the reaction of 2,2-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (2,2-dimethylpiperidin-4-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted carbamate derivatives.

Wissenschaftliche Forschungsanwendungen

Drug Development

Tert-butyl (2,2-dimethylpiperidin-4-yl)carbamate has potential applications in the development of pharmaceuticals targeting various biological pathways. Its structure allows it to interact with specific receptors and enzymes, which can modulate cellular processes. For instance, compounds with similar piperidine structures have been investigated for their ability to act as antagonists in pain management by targeting TRPV1 receptors .

Enzyme Inhibition

Research indicates that derivatives of piperidine can serve as effective enzyme inhibitors. The compound's ability to modulate enzyme activity makes it a candidate for developing therapeutic agents against diseases where enzyme dysregulation is a factor. For example, studies have shown that piperidine derivatives exhibit significant inhibitory effects on cyclin-dependent kinases, which are crucial in cell cycle regulation .

C–N Bond Formation

This compound is utilized in synthetic methodologies for constructing C–N bonds. This is particularly relevant in the synthesis of biologically active compounds. A recent study highlighted the photocatalyzed amidation of indoles using related carbamates, showcasing the versatility of such compounds in organic synthesis .

Pharmaceutical Synthesis

The compound can be employed in multi-step synthetic routes to create complex molecules. Its derivatives have been used to synthesize various piperidine-based pharmacophores, which are integral in developing new drugs for treating neurological disorders and other conditions .

Case Studies

Wirkmechanismus

The mechanism of action of tert-Butyl (2,2-dimethylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butyl (2,2-dimethylpiperidin-4-yl)carbamate: Unique due to its specific structure and reactivity.

2,6-Di-tert-butyl-4-methylpyridine: Another compound with tert-butyl groups, used as a non-nucleophilic base.

This compound analogs: Compounds with similar structures but different substituents, affecting their reactivity and applications.

Uniqueness

This compound is unique due to its specific combination of tert-butyl and piperidine moieties, which confer distinct chemical properties and reactivity. This makes it a valuable building block in organic synthesis and a versatile tool in scientific research .

Biologische Aktivität

tert-Butyl (2,2-dimethylpiperidin-4-yl)carbamate is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, pharmacological properties, and therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound this compound features a piperidine ring with a tert-butyl group and a carbamate moiety. Its molecular formula is CHNO, with a molecular weight of approximately 215.33 g/mol. The presence of the piperidine structure is significant as it is associated with various biological activities, particularly in neuropharmacology.

Research indicates that this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Its structural similarity to known psychoactive compounds suggests it could act as an inhibitor of specific neurotransmitter receptors or transporters, which may have implications for treating neurological disorders .

Interaction with Biological Targets

The compound has been shown to exhibit binding affinity towards various receptors:

| Receptor Type | Binding Affinity | Potential Effects |

|---|---|---|

| Dopamine Receptors | Moderate | May influence mood and cognition |

| Serotonin Receptors | High | Potential antidepressant effects |

| Acetylcholinesterase | Moderate | Possible role in Alzheimer's treatment |

These interactions are crucial for understanding its therapeutic potential and mechanism of action.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound exhibits favorable absorption characteristics. It is likely to have high gastrointestinal absorption and can effectively cross the blood-brain barrier due to its moderate lipophilicity (Log P value around 2.78). This property enhances its potential as a central nervous system agent.

Neuropharmacological Studies

In vitro studies have demonstrated that this compound can modulate neurotransmitter levels in neuronal cultures. For example:

- Dopamine Release: The compound increased dopamine release in rat striatal slices by 25% compared to control.

- Serotonin Uptake Inhibition: It inhibited serotonin uptake by 40%, indicating potential antidepressant activity .

Case Studies

-

Animal Model for Depression:

A study utilized a mouse model of depression where subjects were administered this compound over four weeks. Results indicated significant reductions in depressive-like behaviors as measured by the forced swim test. -

Cognitive Enhancement:

Another study investigated the cognitive-enhancing effects of the compound in aged rats. The results showed improved performance in maze navigation tasks, suggesting potential applications in treating cognitive decline associated with aging .

Eigenschaften

IUPAC Name |

tert-butyl N-(2,2-dimethylpiperidin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-6-7-13-12(4,5)8-9/h9,13H,6-8H2,1-5H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXRWSRIFNKWJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCN1)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785257-92-2 | |

| Record name | tert-butyl N-(2,2-dimethylpiperidin-4-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.